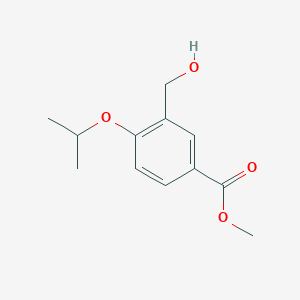
Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate
Overview
Description
Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxymethyl group, and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate typically involves the esterification of 3-(hydroxymethyl)-4-isopropoxy-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(hydroxymethyl)-4-isopropoxy-benzoic acid+methanolacid catalystMethyl 3-(hydroxymethyl)-4-isopropoxy-benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(carboxymethyl)-4-isopropoxy-benzoic acid.
Reduction: 3-(hydroxymethyl)-4-isopropoxy-benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl and isopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(hydroxymethyl)-4-methoxy-benzoate
- Methyl 3-(hydroxymethyl)-4-ethoxy-benzoate
- Methyl 3-(hydroxymethyl)-4-butoxy-benzoate
Uniqueness
Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and drug development.
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
SVXWGCOSQACBCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one](/img/structure/B8653208.png)
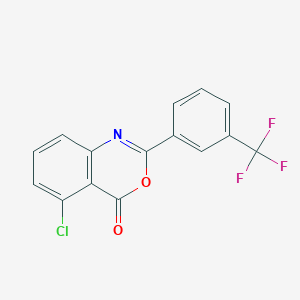
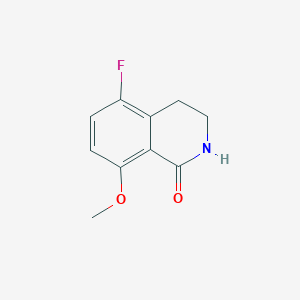
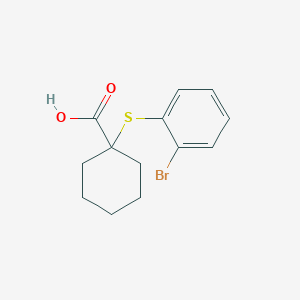
![Acetamide, N-[(1S)-1-(5-fluoro-2-pyridinyl)ethyl]-](/img/structure/B8653223.png)
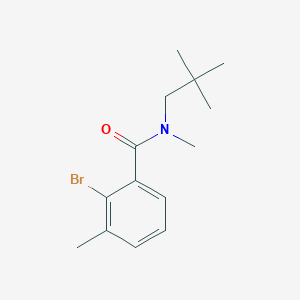
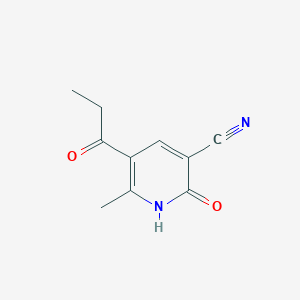
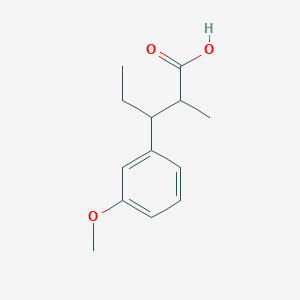
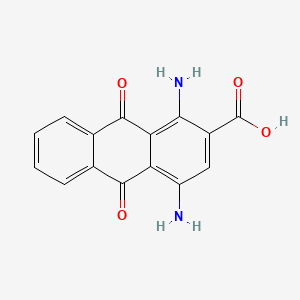
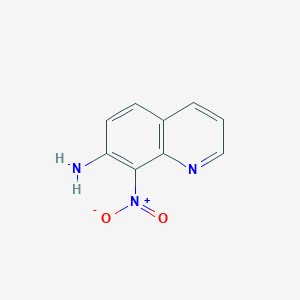
![3-Benzo[1,3]dioxol-5-ylpyridine](/img/structure/B8653283.png)
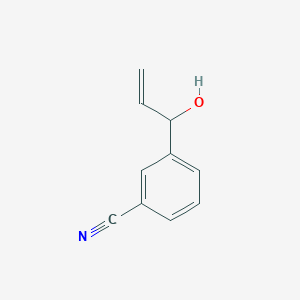
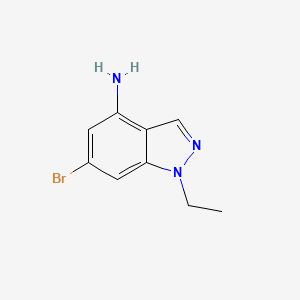
![3-Bromo-7-chloro-2-methylthieno[2,3-c]pyridine](/img/structure/B8653308.png)
